(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
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Overview
Description
The compound “(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide” is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a tricyclic core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the construction of the tricyclic core. Typical synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound is introduced.
Construction of the Tricyclic Core: This could involve a series of cyclization reactions, possibly under acidic or basic conditions, to form the tricyclic structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of Catalysts: Catalysts can be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and other functional groups might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites within the molecule.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,7S)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-(4-chlorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
- (1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-bromophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its tricyclic structure, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-3-26-12-23-24-16(26)10-25(2)19(28)17-15-8-9-21(30-15)11-27(20(29)18(17)21)14-6-4-13(22)5-7-14/h4-9,12,15,17-18H,3,10-11H2,1-2H3/t15-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNCZUECGZUHE-NSUOALMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NN=C1CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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